molecular formula C₇H₁₄N₂O₄S B015051 D-allocystathionine CAS No. 2998-83-6

D-allocystathionine

Cat. No. B015051
CAS RN: 2998-83-6
M. Wt: 222.26 g/mol
InChI Key: ILRYLPWNYFXEMH-CRCLSJGQSA-N
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Description

Synthesis Analysis

The synthesis of D-allocystathionine, along with its isomers, has been explored to understand its role in sulfur metabolism. Anslow, Simmonds, and du Vigneaud (1946) described the synthesis of isomers of cystathionine, testing their ability to replace sulfur-containing amino acids in diets. They introduced "allocystathionine" for the diastereoisomers related to both L and D-amino acid series, highlighting its significance in biological studies, particularly for its ability to serve as a precursor of cysteine (Anslow, Simmonds, & du Vigneaud, 1946).

Scientific Research Applications

  • Purine Antimetabolite Applications : D-allocystathionine is a purine antimetabolite, which has contributed to the development of drugs for treating acute leukemia, gout, herpesvirus infections, and organ transplant rejection (Elion, 1989).

  • Role in Sulfur Metabolism : It acts as an intermediate in the conversion of methionine to cystine and can replace sulfur-containing amino acids in the diet of young rats, indicating its importance in sulfur metabolism (Anslow, Simmonds, & Du Vigneaud, 1946).

  • Vitamin D Metabolism : Although not directly related to D-allocystathionine, vitamin D metabolites play a critical role in cellular processes like calcium homeostasis, immunology, cell differentiation, and gene transcription regulation. This context suggests the broad scope of metabolites in biological processes (Bouillon, Okamura, & Norman, 1995).

  • Muscular Dystrophy Research : The research around dystrophin and its association with membrane glycoproteins, as well as various therapeutic strategies and biomarkers for muscular dystrophy, can provide a context for understanding the role of compounds like D-allocystathionine in muscle-related disorders and treatments (Campbell & Kahl, 1989).

  • Pneumocystis Carinii Pneumonitis Treatment : Diaminodiphenylsulfone (daspone), effective in preventing and treating Pneumocystis carinii pneumonitis in rats, shows the potential of related compounds in treating specific infections (Hughes & Smith, 1984).

  • Hyperhomocysteinemia Research : Allicin's role in inhibiting lipid peroxidation induced by hyperhomocysteinemia offers insights into how other sulfur-containing compounds might influence vascular health (Liu et al., 2013).

properties

IUPAC Name

(2S)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRYLPWNYFXEMH-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(=O)O)N)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSC[C@H](C(=O)O)N)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331433
Record name D-allocystathionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-allocystathionine

CAS RN

2998-83-6
Record name D-allocystathionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
ML Snow, RS Dombro, C Ressler - The Journal of Organic …, 1967 - ACS Publications
… % D-allocystathionine. For determining the composition of this material and for following its fractionation into L-cystathionineand D-allocystathionine, … l-A11o- and dallocystathionine are …
Number of citations: 7 0-pubs-acs-org.brum.beds.ac.uk
H Kanzaki, M Kobayashi, T Nagasawa… - Agricultural and …, 1986 - Taylor & Francis
… converted to D-allocystathionine, respec… D-allocystathionine were carried out as described under MATERIALS AND METHODS. Finally 165 mg of pure crystalline Dallocystathionine …
PE Sonnet - The Journal of Organic Chemistry, 1967 - ACS Publications
… Amino acid analysis showed 89% D-allocystathionine and 11% L-… Amino acid analysis showed 98% D-allocystathionine and 2… with a quantitative recovery of D-allocystathionine. .—The …
Number of citations: 2 0-pubs-acs-org.brum.beds.ac.uk
WP Anslow Jr, S Simmonds… - Journal of Biological …, 1946 - cabdirect.org
The authors designate cystathionine as l (+)-cystathionine and its optical isomer as d (-)-cystathionine. The remaining two isomers are diastereoisomers of the first pair and for these the …
Number of citations: 57 www.cabdirect.org
H Kanzaki, T Nagasawa, H Yamada - Biochimica et Biophysica Acta (BBA) …, 1987 - Elsevier
… The elimination reaction of D-allocystathionine with Streptomyces cystathionine y-lyase … That is, when D-allocystathionine, whose only C 4 unit is of the L-form, is used as a substrate…
WP Anslow Jr, V du Vigneaud - Journal of Biological Chemistry, 1947 - Elsevier
In an earlier communication (1) it was reported that n-cystathionine, S-(n-&amino-@-carboxyethyl)-L-homocysteine, was able to support growth in lieu of cystine in the diet of the …
SP Taylor Jr, S Simmonds, JS Fruton - Journal of Biological Chemistry, 1950 - Elsevier
… medium supplemented with biotin if one of the following compounds is present: L-methionine, D-methionine, DL-homocystine, m-homocysteine, L-cystathionine, or D-allocystathionine. …
T NAGASAWA, T ISHII, H KUMAGAI… - European journal of …, 1985 - Wiley Online Library
d‐Cysteine‐specific desulfhydrase is found in some intestinal bacteria. Escherichia coliW 3110 ΔtrpED 102/F′ΔtrpED 102 was found to have the highest enzyme activity. The enzyme …
F Binkley - 1955 - Elsevier
… acid, and D-allocystathionine may be used as alternative substrates under the conditions described above2 The mixture of isomers obtained by the methods of SchSberl for the …
WI ANSLOW - J. Biol. Chem, 1947
Number of citations: 3

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